N-(2-(4-ethoxyphenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Anti-HIV, Antifungal Activities : Novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides were synthesized and evaluated for their anti-HIV and antifungal activities. This research demonstrates the versatility of benzenesulfonamide derivatives in developing potential therapeutic agents (Zareef et al., 2007).
Anticancer Properties : The synthesis of (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide and its crystal structure and anticancer properties were reported, highlighting the potential of such compounds in cancer research (Zhang et al., 2010).
Photodynamic Therapy for Cancer : A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base revealed its high singlet oxygen quantum yield, making it a promising candidate for photodynamic therapy applications in cancer treatment (Pişkin et al., 2020).
Chemical Synthesis and Characterization
Polymeric Phthalocyanines : New long-chain-substituted polymeric metal-free and metallophthalocyanines were synthesized and characterized, showing the importance of benzenesulfonamide derivatives in the development of novel materials (Bıyıklıoğlu & Kantekin, 2008).
Fluorescent Properties and Zinc(II) Detection : The synthesis and investigation of the fluorescent properties of analogues of the zinc(II) specific fluorophore zinquin ester, derived from N-(6-methoxy-2-methyl-8-quinolyl)-4-methylbenzenesulfonamide, underscored the role of such compounds in developing selective fluorescent probes for metal ions (Kimber et al., 2000).
Computational and Structural Analysis
- Catalysis and Synthetic Applications : A study on rhodium-catalyzed cyanation of C(sp(2))-H bond of alkenes using N-cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanating reagent exemplifies the compound's utility in organic synthesis and catalysis (Chaitanya & Anbarasan, 2015).
Safety and Hazards
properties
IUPAC Name |
N-[2-(4-ethoxyphenoxy)ethyl]-2-methoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5S/c1-4-23-15-6-8-16(9-7-15)24-12-11-19-25(20,21)18-13-14(2)5-10-17(18)22-3/h5-10,13,19H,4,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYPCVJBHXOJMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCNS(=O)(=O)C2=C(C=CC(=C2)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-ethoxyphenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide |
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